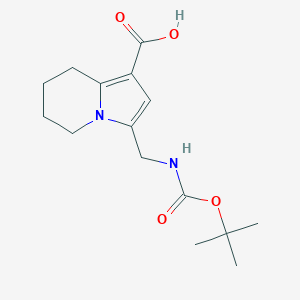

3-(((tert-Butoxycarbonyl)amino)methyl)-5,6,7,8-tetrahydroindolizine-1-carboxylic acid

Description

The compound 3-(((tert-Butoxycarbonyl)amino)methyl)-5,6,7,8-tetrahydroindolizine-1-carboxylic acid (CAS: 2137882-84-7) is a tetrahydroindolizine derivative functionalized with a tert-butoxycarbonyl (Boc)-protected amine at the 3-position and a carboxylic acid at the 1-position. Its molecular formula is C₁₅H₂₂N₂O₄, with a purity of 95% as reported in commercial catalogs . The Boc group enhances solubility in organic solvents and protects the amine during synthetic steps, while the carboxylic acid enables further derivatization (e.g., amide coupling). This compound serves as a versatile intermediate in medicinal chemistry, particularly for drug discovery targeting enzymes or receptors requiring indolizine scaffolds .

Properties

IUPAC Name |

3-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]-5,6,7,8-tetrahydroindolizine-1-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O4/c1-15(2,3)21-14(20)16-9-10-8-11(13(18)19)12-6-4-5-7-17(10)12/h8H,4-7,9H2,1-3H3,(H,16,20)(H,18,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZHGBBFYYDHCEV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC1=CC(=C2N1CCCC2)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(((tert-Butoxycarbonyl)amino)methyl)-5,6,7,8-tetrahydroindolizine-1-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the Indolizine Core: The indolizine core can be synthesized through a cyclization reaction involving a suitable precursor such as a pyrrole derivative and an aldehyde or ketone. This step often requires the use of a strong acid catalyst and heating to promote the cyclization.

Introduction of the Boc-Protected Amine: The tert-butoxycarbonyl (Boc) group is introduced to protect the amine functionality. This is typically achieved by reacting the amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.

Functionalization of the Indolizine Core: The final step involves the introduction of the carboxylic acid functionality at the desired position on the indolizine core. This can be achieved through various methods, including oxidation reactions or the use of carboxylation reagents.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(((tert-Butoxycarbonyl)amino)methyl)-5,6,7,8-tetrahydroindolizine-1-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reduction reactions can be used to convert certain functional groups into their corresponding reduced forms. For example, the carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

Substitution: The compound can undergo substitution reactions where one functional group is replaced by another. This can be achieved using nucleophilic or electrophilic reagents under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2).

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), and catalytic hydrogenation.

Substitution: Nucleophiles such as amines, alcohols, and thiols; electrophiles such as alkyl halides and acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the indolizine core can yield various oxidized derivatives, while reduction of the carboxylic acid group can produce the corresponding alcohol.

Scientific Research Applications

3-(((tert-Butoxycarbonyl)amino)methyl)-5,6,7,8-tetrahydroindolizine-1-carboxylic acid has several scientific research applications, including:

Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Its unique structure allows for the exploration of new synthetic pathways and reaction mechanisms.

Biology: The compound’s indolizine core is of interest in biological studies due to its potential biological activity. It can be used as a probe to study enzyme interactions, receptor binding, and cellular processes.

Medicine: The compound’s potential therapeutic properties make it a candidate for drug development. It may exhibit activity against various diseases, including cancer, inflammation, and infectious diseases.

Industry: The compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-(((tert-Butoxycarbonyl)amino)methyl)-5,6,7,8-tetrahydroindolizine-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The Boc-protected amine group can be deprotected under acidic conditions to reveal the free amine, which can then interact with biological targets such as enzymes and receptors. The indolizine core may also play a role in modulating biological activity through its interactions with cellular components.

Comparison with Similar Compounds

Comparison with Structural Analogs

Positional Isomers: Carboxylic Acid at C-1 vs. C-3

A key positional isomer, 1-({[(tert-butoxycarbonyl)amino]methyl})-5,6,7,8-tetrahydroindolizine-3-carboxylic acid (CAS: EN300-126716), shares the same molecular formula but places the carboxylic acid at the 3-position instead of the 1-position . This subtle structural difference alters physicochemical properties:

- Polarity : The C-1 carboxylic acid (target compound) may exhibit higher aqueous solubility due to steric accessibility compared to the C-3 isomer.

Functional Group Variations

Ethyl 2-Amino-3-cyano-5,6,7,8-tetrahydroindolizine-1-carboxylate (CAS: 61905-92-8)

This derivative replaces the carboxylic acid with an ethyl ester and introduces amino and cyano groups at C-2 and C-3 :

- Electronic Effects: The electron-withdrawing cyano group increases electrophilicity at C-3, enhancing reactivity in nucleophilic substitutions.

- Applications : Used in heterocyclic chemistry for synthesizing fused-ring systems, contrasting with the target compound’s role as a carboxylate intermediate.

N-(2-Methoxypyrimidin-5-yl)-5,6,7,8-tetrahydroindolizine-1-carboxamide

This carboxamide derivative, synthesized via Ghosez reagent-mediated coupling, replaces the carboxylic acid with a pyrimidine-containing carboxamide :

- Synthetic Route : Requires activated intermediates (e.g., acid chlorides), unlike the target compound’s direct use in coupling reactions.

Boronate Ester Derivatives

Methyl 3-(tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6,7,8-tetrahydroindolizine-1-carboxylate (CAS: 1176775-00-0) incorporates a boronate ester, enabling Suzuki-Miyaura cross-coupling reactions :

- Utility : Facilitates carbon-carbon bond formation in drug discovery, contrasting with the target compound’s role in acid-based derivatization.

- Stability : Boronate esters are moisture-sensitive, requiring anhydrous conditions, whereas the carboxylic acid is more stable.

Comparative Data Table

Research Implications

Biological Activity

3-(((tert-Butoxycarbonyl)amino)methyl)-5,6,7,8-tetrahydroindolizine-1-carboxylic acid (commonly referred to as Boc-amino tetrahydroindolizine) is a compound of interest in medicinal chemistry and organic synthesis. This article explores its biological activity, including its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a tert-butoxycarbonyl (Boc) protecting group attached to an amino group, which is a common strategy in peptide synthesis to protect amines during chemical reactions. Its molecular formula is , and it has a molecular weight of approximately 245.27 g/mol.

| Property | Value |

|---|---|

| Molecular Formula | C13H19N1O4 |

| Molecular Weight | 245.27 g/mol |

| CAS Number | Not Available |

| IUPAC Name | This compound |

| SMILES | CC(C)(C)OC(=O)NC@@HCc1c[nH]c2c1cccc2 |

The biological activity of Boc-amino tetrahydroindolizine is primarily attributed to its role as a peptide precursor . The Boc group allows for selective reactions that can lead to the formation of complex peptides with potential therapeutic effects. The compound's structure suggests possible interactions with various biological targets.

Antimicrobial Activity

Research indicates that compounds related to tetrahydroindolizines exhibit antimicrobial properties. For instance, studies have shown that modifications in the indolizine structure can enhance antibacterial activity against resistant strains of bacteria. While specific data on Boc-amino tetrahydroindolizine is limited, the structural similarities suggest potential efficacy in this area.

Anticancer Properties

Tetrahydroindolizines have been investigated for their anticancer properties. Some derivatives have shown promise in inhibiting cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. The presence of the Boc group may enhance the stability and bioavailability of the compound in therapeutic applications.

Case Studies

-

Study on Indolizine Derivatives :

A study published in the Journal of Medicinal Chemistry explored various indolizine derivatives for their anticancer activity. It was found that specific modifications led to significant inhibition of tumor growth in vitro and in vivo models . -

Antimicrobial Efficacy :

Another research article examined the antimicrobial properties of indolizine derivatives against Gram-positive and Gram-negative bacteria. The results indicated that certain structural features contributed to increased activity against resistant bacterial strains .

Toxicity and Safety Profile

Initial assessments suggest that Boc-amino tetrahydroindolizine has a moderate safety profile; however, comprehensive toxicity studies are necessary to establish its safety for clinical use. Predictive models indicate low acute toxicity levels based on structural analysis .

Table 2: Toxicity Data Summary

| Toxicity Parameter | Value |

|---|---|

| Acute Toxicity (rat) | LD50 > 2000 mg/kg |

| Carcinogenicity | Non-carcinogenic |

| Mutagenicity | Not assessed |

Q & A

Q. Optimization Tips :

- Use a 1.1:1 molar ratio of Boc₂O to the amine to minimize side reactions.

- Purify intermediates via recrystallization (acetic acid/water) or silica gel chromatography (ethyl acetate/hexane) to achieve >95% purity .

How can spectroscopic techniques validate the structure and purity of this compound?

Q. Basic Characterization Workflow

- NMR Analysis :

- IR Spectroscopy : Detect characteristic Boc C=O stretches at ~1680–1765 cm⁻¹ and carboxylic acid O-H stretches (broad, ~2500–3300 cm⁻¹) .

- Mass Spectrometry (MS) : Look for [M+H]⁺ peaks matching the molecular weight (C₁₅H₂₂N₂O₄: MW 294.35) and fragmentation patterns (e.g., loss of tert-butyl group, m/z ~238) .

How can competing reaction pathways during synthesis be minimized?

Advanced Mechanistic Analysis

Competing pathways (e.g., over-alkylation or Boc deprotection) arise from:

- Uncontrolled pH : Use buffered conditions (pH 7–8) during Boc protection to prevent premature cleavage .

- Reagent Stoichiometry : Limit excess acylating agents to avoid side reactions at the indolizine nitrogen.

- Temperature Control : Maintain reflux temperatures (80–100°C) during cyclization to ensure regioselectivity .

Q. Troubleshooting :

- Monitor reactions via TLC every 30 minutes.

- Use quenching experiments (e.g., adding water) to isolate intermediates and identify byproducts .

How should researchers address contradictions in reported yields or purity across studies?

Advanced Data Reconciliation

Discrepancies often stem from:

Q. Validation Protocol :

- Replicate reactions using identical reagents (e.g., Acros Organics Boc₂O).

- Compare HPLC retention times and NMR integrals with published data .

What strategies enable selective functionalization of the carboxylic acid vs. Boc-protected amine?

Q. Advanced Reactivity Control

Q. Case Study :

- After Boc deprotection, the free amine can be coupled with NHS esters (e.g., FITC for fluorescence tagging) .

How does the compound’s stability vary under acidic or basic conditions?

Q. Advanced Stability Profiling

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.